5-But-3-ynyl-1h-tetrazole

Description

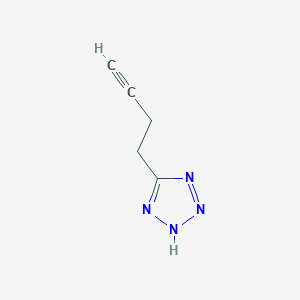

Structure

3D Structure

Properties

IUPAC Name |

5-but-3-ynyl-2H-tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c1-2-3-4-5-6-8-9-7-5/h1H,3-4H2,(H,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVHXPCGYCQQSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1=NNN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 5 but 3 Ynyl 1h Tetrazole

1,3-Dipolar Cycloaddition Reactions Involving the Alkyne Moiety

The terminal alkyne group in 5-But-3-ynyl-1H-tetrazole serves as a versatile handle for 1,3-dipolar cycloaddition reactions, a powerful class of reactions for the synthesis of five-membered heterocycles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles. In the context of this compound, the terminal alkyne readily reacts with various organic azides in the presence of a copper(I) catalyst. This reaction is valued for its high yields, mild reaction conditions, and exceptional regioselectivity. The resulting products link the tetrazole unit to another molecule through a stable triazole bridge.

Table 1: Examples of CuAAC Reactions with this compound No specific experimental data for this compound was found in the provided search results. The following is a representative table structure.

| Azide (B81097) Reactant | Catalyst/Solvent | Product | Yield (%) |

|---|---|---|---|

| Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate / tBuOH:H₂O | 1-Benzyl-4-((1H-tetrazol-5-yl)methyl)-1H-1,2,3-triazole | Data N/A |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the alternative 1,5-disubstituted 1,2,3-triazole regioisomer. When this compound is subjected to RuAAC conditions, typically using a catalyst like Cp*RuCl(PPh₃)₂, it reacts with azides to selectively form the 1,5-linked triazole product. researchgate.netorganic-chemistry.orgraco.catuni-muenchen.debeilstein-journals.orgnih.gov This regioselectivity is a key advantage, allowing for the controlled synthesis of specific isomers for various applications. researchgate.netorganic-chemistry.orgraco.catuni-muenchen.debeilstein-journals.orgnih.gov The reaction mechanism is understood to proceed through a ruthenacycle intermediate, which differs significantly from the copper-acetylide mechanism in CuAAC. organic-chemistry.orgraco.cat

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free bioorthogonal reaction that relies on the high reactivity of strained cyclooctynes. In this context, this compound would be modified to incorporate an azide functionality to react with a strained alkyne like bicyclo[6.1.0]non-4-yne (BCN) or dibenzocyclooctyne (DBCO). Conversely, while less common for terminal alkynes, the principle involves reacting an azide with a strained version of the alkyne. This reaction is particularly useful for applications in biological systems where the toxicity of a metal catalyst is a concern. researchgate.netrsc.orgumich.eduresearchgate.net The driving force is the release of ring strain in the cycloalkyne upon cycloaddition. researchgate.netumich.edu

Photoinduced Cycloaddition Reactions with Alkenes

Table 2: Reactivity of this compound in Cycloaddition Reactions No specific experimental data for this compound was found in the provided search results. The following is a representative table structure.

| Reaction Type | Reactant Partner | Key Feature | Product Regioisomer |

|---|---|---|---|

| CuAAC | Organic Azide | Copper(I) Catalyst | 1,4-disubstituted triazole |

| RuAAC | Organic Azide | Ruthenium Catalyst | 1,5-disubstituted triazole |

| SPAAC | Strained Cyclooctyne | Catalyst-free, Ring Strain | 1,4-disubstituted triazole |

Intramolecular Cyclizations and Rearrangements

While the primary reactivity of the butynyl side chain is in intermolecular cycloadditions, the potential for intramolecular reactions exists, particularly under specific catalytic or thermal conditions. For this compound, intramolecular cyclization could potentially lead to the formation of fused heterocyclic systems, such as tetrazolo[1,5-a]pyridines or related structures, although such reactions would require specific activation and are not commonly reported for this exact substrate. The stability of the tetrazole ring generally requires significant energy input for rearrangements. mdpi.com

Functionalization of the Tetrazole Ring System

The tetrazole ring of this compound possesses acidic N-H protons and can be functionalized through various reactions, most notably alkylation. Alkylation of 5-substituted 1H-tetrazoles is a well-studied area and typically yields a mixture of N1 and N2 substituted regioisomers. The ratio of these isomers is dependent on several factors, including the nature of the alkylating agent, the solvent, and the base used. researchgate.netorganic-chemistry.orgrsc.org This functionalization is crucial for modulating the compound's properties, such as solubility, stability, and biological activity. For instance, selective N-alkylation can be used to prepare specific isomers for applications in medicinal chemistry, where the tetrazole often serves as a bioisostere for a carboxylic acid group. mdpi.com

N-Alkylation and Regioselectivity Studies of this compound

The alkylation of 5-substituted 1H-tetrazoles is a well-established synthetic challenge, as it typically yields a mixture of 1,5- and 2,5-disubstituted regioisomers. researchgate.net The ratio of these isomers is influenced by various factors, including the nature of the substituent at the 5-position, the alkylating agent, and the reaction conditions. rsc.orgresearchgate.net Studies on various 5-substituted tetrazoles show that alkylation can proceed via different mechanisms, which affects the regioselectivity. rsc.org For instance, a method involving the diazotization of aliphatic amines has been reported to preferentially form 2,5-disubstituted tetrazoles. researchgate.netnih.govacs.orgorganic-chemistry.org

However, specific studies detailing the N-alkylation of this compound, including the resulting regioisomeric ratios under different conditions, are not found in the current body of scientific literature. Without experimental data, a data table illustrating the regioselectivity with various alkylating agents for this specific compound cannot be constructed.

C-H Functionalization at the Tetrazole Core

Direct C-H functionalization is a powerful tool in modern organic synthesis for modifying core structures. While methods for the C-H arylation of 1-substituted tetrazoles at the 5-position have been developed, researchgate.netresearcher.life research detailing the direct C-H functionalization of the carbon atom within the tetrazole ring of a 5-substituted-1H-tetrazole like this compound is not available. Such a transformation is challenging due to the electronic nature of the tetrazole ring.

Investigations into Azido-Tetrazole Valence Tautomerism and Isomerism

Azido-tetrazole tautomerism is a form of ring-chain tautomerism where an equilibrium can exist between an azido-substituted azole and its fused tetrazole isomer. rsc.org This equilibrium is a known phenomenon in the chemistry of azoles. rsc.org

Electronic and Steric Effects on Tautomeric Equilibrium

The position of the azido-tetrazole equilibrium is highly dependent on the electronic and steric properties of the substituents on the ring, the solvent, and whether the compound is in a neutral or anionic state. rsc.org For many neutral azoles, the equilibrium often favors the open-chain azido (B1232118) form, whereas for the corresponding anion, the cyclic tetrazole form can be more stable. rsc.org High-level ab initio calculations have been performed to determine the relative energies and stabilities of different tetrazole tautomers, though these studies focus on the parent tetrazole and simple triazoles, not specifically on 5-alkynyl derivatives. nih.gov

There are no specific experimental or computational studies available that investigate the azido-tetrazole tautomerism for this compound. Therefore, a quantitative analysis or a data table showing the influence of electronic and steric effects on its tautomeric equilibrium cannot be provided.

Spectroscopic and Structural Elucidation Methodologies for 5 but 3 Ynyl 1h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of 5-But-3-ynyl-1H-tetrazole, enabling the unambiguous assignment of all proton and carbon signals and confirming the connectivity between the tetrazole ring and the butynyl side chain.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the but-ynyl group and the acidic proton on the tetrazole ring. The N-H proton of the tetrazole ring typically appears as a broad singlet significantly downfield, often in the range of 16-17 ppm when measured in DMSO-d₆, due to the acidic nature of this proton and intermolecular hydrogen bonding. nih.gov The terminal alkyne proton (H-4') is anticipated to resonate around 2.5-3.0 ppm. brainly.comchemistrysteps.com This chemical shift is influenced by the magnetic anisotropy of the triple bond, which shields the acetylenic proton, causing it to appear at a higher field (more upfield) than vinylic or aromatic protons. chemistrysteps.comlibretexts.org The two methylene (B1212753) groups in the but-3-ynyl chain are expected to show signals characteristic of aliphatic protons, though their exact chemical shifts would be influenced by the adjacent tetrazole ring and the alkyne.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in The carbon atom of the tetrazole ring (C5) is expected to have a chemical shift in the range of 154-156 ppm, a characteristic value for 5-substituted-1H-tetrazoles. nih.govscielo.br For the but-3-ynyl side chain, the sp-hybridized carbons of the alkyne group (C3' and C4') typically resonate between 70 and 100 ppm. openochem.orgoregonstate.educompoundchem.com The terminal alkyne carbon (≡C-H) is generally found around 65–85 ppm, while the internal alkyne carbon (≡C-R) is slightly more deshielded, appearing between 70–100 ppm. openochem.org The sp³-hybridized methylene carbons (C1' and C2') would appear further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| 1 | N-H | ~16-17 | - | Broad singlet, solvent dependent (value for DMSO-d₆). nih.gov |

| 5 | C | - | ~154-156 | Quaternary carbon of the tetrazole ring. scielo.br |

| 1' | CH₂ | ~3.0-3.5 | ~20-25 | Adjacent to the electron-withdrawing tetrazole ring. |

| 2' | CH₂ | ~2.5-3.0 | ~15-20 | Adjacent to the alkyne group. |

| 3' | C≡ | - | ~70-100 | Internal sp-hybridized carbon. openochem.org |

| 4' | ≡C-H | ~2.5-3.0 | ~65-85 | Terminal sp-hybridized carbon and its attached proton. brainly.comopenochem.org |

Two-dimensional NMR experiments are crucial for confirming the precise atomic connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) is used to identify which protons are directly attached to which carbons. libretexts.orgcolumbia.edu An HSQC spectrum would show a correlation peak for each C-H bond. For this compound, this would confirm the assignments of the methylene protons to their respective carbons (H-1' to C-1', H-2' to C-2') and the terminal alkyne proton to its carbon (H-4' to C-4'). columbia.edu The tetrazole carbon (C5) and the internal alkyne carbon (C3') would not show peaks in an HSQC spectrum as they are quaternary and have no directly attached protons.

Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons that are two, three, or even four bonds apart. libretexts.orgcolumbia.edu This technique is instrumental in piecing together the molecular structure by connecting different functional groups. Key expected HMBC correlations for this compound would include:

A correlation between the methylene protons at C1' and the tetrazole ring carbon (C5), confirming the attachment of the butynyl chain to the ring.

Correlations between the methylene protons at C1' and the adjacent methylene carbon C2' and the internal alkyne carbon C3'.

Correlations from the terminal alkyne proton (H-4') to both alkyne carbons (C3' and C4'), definitively establishing the terminal alkyne structure. blogspot.com

Together, these 1D and 2D NMR techniques provide a complete and unambiguous picture of the molecular structure of this compound.

Vibrational Spectroscopy for Molecular Fingerprinting

Infrared (IR) spectroscopy is particularly effective for identifying polar functional groups. The IR spectrum of this compound is expected to display several characteristic absorption bands:

N-H Stretch: A broad absorption band is expected in the region of 2500-3200 cm⁻¹, characteristic of the N-H stretching vibration in hydrogen-bonded 1H-tetrazoles.

≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is a definitive indicator of the C-H stretch of a terminal alkyne. libretexts.org

C-H Stretches: Absorptions due to the sp³ C-H stretching of the methylene groups are expected in the 2850-2960 cm⁻¹ range. libretexts.org

C≡C Stretch: A weak but sharp absorption is anticipated in the 2100-2260 cm⁻¹ region, corresponding to the carbon-carbon triple bond stretch. libretexts.org This band is often weak in IR for terminal alkynes due to the small change in dipole moment during the vibration.

Tetrazole Ring Vibrations: A series of bands between 900 and 1600 cm⁻¹ are characteristic of the tetrazole ring system, arising from various C=N and N=N stretching and ring deformation modes. scielo.bracs.org

Table 2: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| ≡C-H Stretch (Alkyne) | ~3300 | Strong, Sharp |

| N-H Stretch (Tetrazole) | 2500-3200 | Broad |

| -CH₂- Stretch (Aliphatic) | 2850-2960 | Medium-Strong |

| C≡C Stretch (Alkyne) | 2100-2260 | Weak, Sharp |

| Tetrazole Ring Vibrations | 900-1600 | Medium-Strong |

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar, symmetric bonds. For this compound, the most prominent feature in the Raman spectrum would be a strong signal for the C≡C triple bond stretch in the 2100-2260 cm⁻¹ region. This vibration is often strong in Raman spectra because of the significant change in polarizability during the stretch. The tetrazole ring vibrations would also be visible, as would the various C-H stretching modes . uci.edu In contrast to IR, the N-H stretching vibration in the Raman spectrum is typically much less intense. chemistrysteps.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns upon ionization. The molecular weight of this compound (C₅H₆N₄) is 122.13 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z ratio of 122. The fragmentation of 5-substituted-1H-tetrazoles is well-documented and often proceeds through the loss of a molecule of nitrogen (N₂, 28 Da) to form a highly unstable intermediate. A common fragmentation pathway for terminal alkynes involves the cleavage of the bond between the α and β carbons to the triple bond, leading to a resonance-stabilized propargyl cation. jove.com

For this compound, plausible fragmentation pathways could include:

Loss of N₂: A primary fragmentation resulting in a peak at m/z 94 ([M-28]⁺).

Loss of HN₃: Elimination of hydrazoic acid (43 Da) is another characteristic fragmentation for tetrazoles, which would lead to a fragment at m/z 79.

Propargylic Cleavage: Cleavage of the C1'-C2' bond would be favorable, leading to the formation of a resonance-stabilized propargyl cation (C₃H₃⁺) at m/z 39. jove.com This is often an intense peak in the mass spectra of terminal alkynes.

Loss of H: Loss of the terminal alkyne hydrogen atom can result in an M-1 peak at m/z 121. jove.com

Analyzing these characteristic fragments allows for the confirmation of both the tetrazole ring and the but-3-ynyl side chain.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. measurlabs.com This technique allows for the calculation of an exact mass, typically to within 5 parts per million (ppm) of the theoretical value, which serves as a powerful confirmation of the molecular formula. semanticscholar.org

For this compound (C₅H₆N₄), the analysis would be conducted to verify its elemental makeup. The theoretical exact mass of the protonated molecule, [M+H]⁺, is calculated and then compared against the experimentally determined value. The high resolving power of HRMS instruments is essential to differentiate between ions with very similar nominal masses, thereby providing a high degree of confidence in the assigned molecular formula. sannova.net

| Species | Molecular Formula | Theoretical Exact Mass (Da) | Expected Experimental Mass (Da) |

|---|---|---|---|

| [M+H]⁺ | C₅H₇N₄⁺ | 123.06652 | 123.0665 ± 0.0006 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, including many tetrazole derivatives. nih.govrsc.orgrsc.org In this method, the analyte is ionized directly from solution into the gas phase, typically forming protonated molecules [M+H]⁺ in the positive ion mode without significant fragmentation.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment Formula | Expected Fragment m/z |

|---|---|---|---|---|

| 123.07 | [M+H-N₂]⁺ | N₂ | C₅H₇N₂⁺ | 95.06 |

| 123.07 | [M+H-HN₃]⁺ | HN₃ | C₅H₆⁺ | 80.05 |

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction techniques are the definitive methods for determining the arrangement of atoms within a crystalline solid. mdpi.com These analyses provide precise coordinates for each atom, yielding detailed information about bond lengths, bond angles, and intermolecular interactions that dictate the material's bulk properties.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure at the atomic level. mdpi.com By irradiating a single, high-quality crystal with X-rays, a diffraction pattern is produced that can be mathematically deconvoluted to generate a precise model of the electron density, and thus the atomic positions, within the crystal's unit cell. mdpi.com

For this compound, an SCXRD analysis would provide precise measurements of all bond lengths, bond angles, and torsion angles, revealing the exact conformation of the butynyl side chain relative to the planar tetrazole ring. Furthermore, this technique elucidates the supramolecular architecture, showing how individual molecules pack together in the crystal lattice through intermolecular forces such as hydrogen bonding and π–π stacking. nih.gov This information is crucial for understanding structure-property relationships.

As specific crystal data for this compound is not publicly available, the following table presents representative data from a published, substituted tetrazole derivative to illustrate the type of information obtained from an SCXRD experiment.

| Parameter | Illustrative Value (Example: 1-phenyl-5-(thiophen-2-yl)-1H-tetrazole) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.518(3) |

| b (Å) | 5.665(1) |

| c (Å) | 18.910(5) |

| β (°) | 101.99(1) |

| Volume (ų) | 1100.3(5) |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing numerous randomly oriented crystallites is used. The resulting diffraction pattern, or diffractogram, serves as a unique "fingerprint" for a specific crystalline phase. nih.gov

PXRD is employed to identify the crystalline form of this compound, assess its phase purity, and detect the presence of any polymorphic forms or impurities. mdpi.com The positions (in degrees 2θ) and relative intensities of the diffraction peaks are characteristic of the crystal lattice structure. This technique is essential for quality control and for studying phase transitions under different conditions.

The following table provides a hypothetical set of PXRD peaks to demonstrate how the data for a pure crystalline phase of this compound would be presented.

| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.8 | 5.60 | 100 |

| 21.1 | 4.21 | 70 |

| 25.3 | 3.52 | 95 |

| 28.9 | 3.09 | 60 |

Theoretical and Computational Chemistry of 5 but 3 Ynyl 1h Tetrazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has emerged as a powerful tool for the computational analysis of molecular systems, offering a balance between accuracy and computational cost. For 5-substituted-1H-tetrazoles, DFT calculations are instrumental in elucidating electronic and geometric properties.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. For 5-But-3-ynyl-1H-tetrazole, this process involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are commonly used for this purpose core.ac.ukasianpubs.org. The geometry of the tetrazole ring is expected to be nearly planar, a characteristic feature of aromatic systems asianpubs.org. The butynyl substituent introduces conformational flexibility. The rotation around the single bonds in the side chain will lead to different conformers, and computational analysis can identify the most stable arrangement, which is often stabilized by subtle intramolecular interactions. The optimized geometry is crucial for subsequent calculations of other molecular properties.

DFT calculations can predict the vibrational frequencies of this compound, which correspond to the infrared (IR) and Raman spectra of the molecule. Each calculated frequency can be animated to visualize the corresponding normal mode of vibration, allowing for a detailed assignment of the experimental spectra core.ac.ukresearchgate.net. Theoretical spectra are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other method-inherent approximations researchgate.net. The predicted vibrational spectrum would exhibit characteristic peaks for the tetrazole ring, such as N-H stretching, C=N stretching, and ring breathing modes, as well as vibrations associated with the butynyl group, including C≡C and C-H stretching and bending frequencies. This correlation between theoretical and experimental spectra is a powerful method for structural confirmation core.ac.uk.

DFT calculations are valuable for exploring the energetic landscape of chemical reactions involving this compound. This includes the calculation of reaction enthalpies, activation energies, and the identification of transition states maxapress.com. For instance, the cycloaddition reaction to form the tetrazole ring can be modeled to understand its mechanism and kinetics. Furthermore, the thermal decomposition pathways of tetrazole-containing compounds, which are often energetic materials, can be investigated to assess their stability maxapress.com. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also important parameters obtained from DFT calculations. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. This methodology can be used to study the conformational dynamics of the butynyl side chain and its interaction with the tetrazole ring. In a condensed phase, MD simulations can model the interactions of this compound with solvent molecules or other surrounding species, providing information on solvation effects and intermolecular interactions nih.govnih.gov.

Aromaticity Assessment of the Tetrazole Ring System

The tetrazole ring is considered an aromatic system, which contributes significantly to its stability and chemical properties. Aromaticity is a key concept in chemistry, and various computational methods have been developed to quantify it.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index of aromaticity. It is calculated from the bond lengths of a given ring system and compares them to the optimal bond lengths for an ideal aromatic system. The HOMA index ranges from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system. For the tetrazole ring in this compound, a HOMA calculation would provide a quantitative measure of its aromatic character. The presence of the butynyl substituent at the 5-position can influence the electron distribution within the tetrazole ring, which may be reflected in the calculated HOMA value. Studies on substituted tetrazoles have shown that both the nature and the position of the substituent can affect the aromaticity of the tetrazole ring researchgate.net. Electron-withdrawing groups tend to increase aromaticity, while electron-donating groups can decrease it researchgate.net.

Nuclear Independent Chemical Shift (NICS) Analysis

Nuclear Independent Chemical Shift (NICS) analysis is a widely utilized computational method to quantify the aromaticity of a chemical compound. It functions by calculating the magnetic shielding at a specific point within or above the center of a ring structure. A negative NICS value is indicative of a diamagnetic ring current, a hallmark of aromaticity, whereas a positive value suggests a paramagnetic ring current, characteristic of anti-aromatic systems. The magnitude of the negative value correlates with the degree of aromaticity.

While direct NICS analysis data for this compound is not available in existing literature, the aromatic character of the core tetrazole ring and the influence of C-substituents have been computationally studied. These studies provide a strong basis for understanding the theoretical aromaticity of this compound.

Aromaticity of the Parent 1H-Tetrazole Ring

The unsubstituted 1H-tetrazole ring is established as a strongly aromatic system. ijsr.netiosrjournals.org Computational studies using Density Functional Theory (DFT) at various levels of theory (such as B3LYP with basis sets like 6-31G, 6-31+G*, 6-311++G**, and cc-pVTZ) consistently show this high degree of aromaticity. ijsr.net The NICS values calculated at the center of the ring, NICS(0), for unsubstituted tetrazole are predicted to be in the range of -13.28 to -14.63 ppm. ijsr.net This is notably higher than the NICS(0) value for benzene (B151609) (-11.5 ppm), which is a quintessential aromatic compound. ijsr.net

Calculations are also performed at a distance of 1Å above the plane of the ring, denoted as NICS(1). This measurement is often considered a more reliable indicator of π-electron aromaticity as it minimizes the influence of local σ-bond contributions. researchgate.net For unsubstituted tetrazole, NICS(1) values are predicted to be around -14.12 to -14.64 ppm. ijsr.net

| Compound | Computational Method | NICS(0) (ppm) | NICS(1) (ppm) |

|---|---|---|---|

| 1H-Tetrazole (Unsubstituted) | B3LYP/various basis sets | -13.28 to -14.63 ijsr.net | -14.12 to -14.64 ijsr.net |

| Benzene (for comparison) | Not Specified | -11.5 ijsr.net | Data Not Available |

Influence of Substituents on Tetrazole Aromaticity

The nature of the substituent at the 5-position can modulate the aromaticity of the tetrazole ring. researchgate.netcdnsciencepub.com Studies on various substituted tetrazoles reveal that both the substituent and its position significantly affect the ring's aromatic character. researchgate.netcdnsciencepub.com

Electron-withdrawing groups , such as a carboxyl group (-COOH), have been shown to significantly increase the aromaticity of the tetrazole ring by withdrawing π-electrons. researchgate.netcdnsciencepub.com

Electron-donating groups , like an amino group (-NH2), can weaken the aromaticity of the tetrazole ring. researchgate.netcdnsciencepub.com

Despite these trends, some research indicates that the magnetic properties of the tetrazole ring are not as strongly influenced by substituents as might be expected. ijsr.net This suggests that the tetrazole system possesses a strong inherent cyclic π-electron system that shows considerable resistance to the effects of both electron-donating and electron-withdrawing species. ijsr.netiosrjournals.org

For this compound, the but-3-ynyl group is primarily an alkyl chain containing a triple bond. It is not considered a strong electron-donating or electron-withdrawing group. Therefore, it is anticipated that the but-3-ynyl substituent would have a minimal impact on the π-electron delocalization of the tetrazole ring. The compound is expected to retain the high degree of aromaticity characteristic of the parent 1H-tetrazole.

| Compound | Substituent Type | Effect on Aromaticity | Relative Aromaticity Order |

|---|---|---|---|

| 5-Carboxyl-1H-tetrazole | Electron-withdrawing (-COOH) | Increases aromaticity researchgate.netcdnsciencepub.com | 5-Carboxyl-1H-tetrazole > 2-Methyl-5-carboxyl-tetrazole > 5-Amino-1H-tetrazole researchgate.netcdnsciencepub.com |

| 2-Methyl-5-carboxyl-tetrazole | Electron-withdrawing (-COOH) and Electron-donating (-CH3) | Increased by -COOH, partially balanced by -CH3 researchgate.netcdnsciencepub.com | |

| 5-Amino-1H-tetrazole | Electron-donating (-NH2) | Weakens aromaticity researchgate.netcdnsciencepub.com |

Advanced Applications and Material Science Contributions of 5 but 3 Ynyl 1h Tetrazole

Role in Coordination Chemistry and Ligand Design for Metal Complexes

The tetrazole ring of 5-But-3-ynyl-1H-tetrazole, with its multiple nitrogen atoms, serves as an excellent ligand for coordinating with metal ions. The lone pair electrons on the nitrogen atoms can readily form coordinate bonds with a variety of metal centers, leading to the formation of stable metal complexes. The presence of the terminal alkyne group on the butynyl substituent further enhances its versatility as a ligand. This alkyne functionality can be utilized for post-coordination modifications or for creating extended polymeric structures.

The design of ligands is a critical aspect of coordination chemistry, as the properties of the resulting metal complexes are largely dictated by the nature of the ligands. The bifunctional nature of this compound, possessing both a tetrazole ring for metal coordination and a reactive alkyne group, allows for the rational design of sophisticated coordination compounds with tailored electronic, magnetic, and catalytic properties.

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) incorporating Tetrazole Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The specific incorporation of tetrazole-based ligands, such as this compound, into MOF structures can lead to materials with high nitrogen content, enhanced thermal stability, and specific functionalities.

The synthesis of MOFs incorporating this compound typically involves solvothermal or hydrothermal methods, where the metal salt and the ligand are dissolved in a suitable solvent and heated in a sealed vessel. The resulting crystalline MOF can be characterized by various techniques, including single-crystal X-ray diffraction to determine its three-dimensional structure, powder X-ray diffraction to assess its phase purity, and thermogravimetric analysis to evaluate its thermal stability. The porous nature of these materials is often characterized by gas sorption measurements. The alkyne groups within the MOF structure can serve as reactive sites for post-synthetic modification, allowing for the introduction of additional functional groups to tailor the properties of the material for specific applications such as gas storage, separation, and catalysis.

Development of Functional Materials and Advanced Composites

The unique chemical structure of this compound makes it a valuable precursor for the development of a range of functional materials and advanced composites with specialized properties.

Precursors for Nitrogen-Rich Macromolecular Architectures and Polymers

The high nitrogen content of the tetrazole ring makes this compound an attractive monomer for the synthesis of nitrogen-rich polymers. conicet.gov.ar These polymers are of interest for their potential applications as high-energy materials and as precursors to nitrogen-doped carbon materials. The terminal alkyne group provides a convenient handle for polymerization reactions, such as click chemistry reactions (e.g., azide-alkyne cycloadditions) or polymerization via metathesis.

For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound with diazides can lead to the formation of cross-linked polymers with a high density of triazole and tetrazole rings, resulting in materials with high thermal stability and nitrogen content. The properties of the resulting polymers can be tuned by varying the nature of the diazide comonomer.

Components in High-Density Energetic Materials Research and Development

Tetrazole-based compounds are well-known for their high positive heats of formation, a key characteristic of energetic materials. acs.org The high nitrogen content of this compound contributes to a high heat of formation, releasing a large amount of energy upon decomposition. The density of energetic materials is another critical factor influencing their performance. The incorporation of the relatively compact tetrazole ring can contribute to higher crystal densities.

Research in this area focuses on synthesizing and characterizing new energetic materials derived from this compound. This includes the preparation of energetic metal complexes where the tetrazole acts as a ligand, or the synthesis of energetic co-crystals. The performance of these materials is evaluated by measuring parameters such as detonation velocity and pressure, as well as their sensitivity to impact and friction.

Application in Information Recording Systems

While less common, certain nitrogen-rich compounds have been investigated for their potential use in information recording systems. The thermal decomposition of tetrazole compounds can be initiated by a focused laser beam, leading to a localized chemical change that can be used to store data. The high energy release upon decomposition can create a distinct physical mark. The specific properties of this compound, such as its thermal stability and decomposition characteristics, would need to be carefully evaluated for its suitability in such applications.

Intermediate in Complex Chemical Syntheses

Beyond its direct applications, this compound serves as a valuable intermediate in the synthesis of more complex molecules. The dual functionality of the tetrazole ring and the terminal alkyne allows for a wide range of chemical transformations.

Building Block for Diverse Heterocyclic Scaffolds

The dual functionality of this compound makes it a potent building block for the synthesis of more complex, poly-heterocyclic systems. The terminal alkyne group is particularly amenable to cycloaddition reactions, which are powerful methods for constructing five- and six-membered rings. The most common route for synthesizing 5-substituted-1H-tetrazoles is the [3+2] dipolar cycloaddition between an organic nitrile and an azide (B81097). researchgate.net However, when the tetrazole ring is already present, as in this compound, the pendant alkyne group becomes the primary site for further synthetic elaboration.

One of the most prominent reactions of terminal alkynes is the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazole rings. researchgate.net This reaction, often catalyzed by copper(I) in what is known as "click chemistry," allows for the efficient linking of the this compound core to another molecule bearing an azide group, resulting in a tetrazolyl-triazole scaffold. nih.gov Beyond triazoles, the alkyne can participate in reactions with other 1,3-dipoles, such as nitrile oxides or nitrones, to generate isoxazoles and isoxazolines, respectively. These reactions significantly expand the range of accessible heterocyclic structures derived from this single precursor.

Furthermore, the alkyne can undergo transition-metal-catalyzed cyclization reactions. For instance, palladium-catalyzed cascade reactions can be employed to construct functionalized isoxazoles from appropriate starting materials. nih.gov Such methodologies enable the creation of structurally diverse libraries of compounds built upon the stable tetrazole core, which is of significant interest in medicinal chemistry and materials science. beilstein-journals.orgnih.gov

| Reaction Type | Reactant | Resulting Heterocyclic Scaffold | Catalyst/Conditions |

| Huisgen Cycloaddition | Organic Azide (R-N₃) | 1,2,3-Triazole | Cu(I) or Ru(II) / Heat |

| Nitrile Oxide Cycloaddition | Nitrile Oxide (R-CNO) | Isoxazole | Heat or Base |

| Nitrone Cycloaddition | Nitrone (R₂-C=N⁺(R)-O⁻) | Isoxazoline | Heat |

| Palladium-Catalyzed Cyclization | Various (e.g., with hydroxylamine (B1172632) derivatives) | Substituted Isoxazoles | Palladium Catalyst |

Precursor for Advanced Bioorthogonal Probes in Chemical Biology

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org The terminal alkyne and tetrazole moieties of this compound are both well-established functional groups in this field, making the compound an excellent precursor for designing advanced chemical probes.

The terminal alkyne is a key player in two of the most widely used bioorthogonal ligations:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click" reaction is used to connect an alkyne-bearing probe to a biomolecule that has been metabolically labeled with an azide. nih.gov While effective, its use in living cells can be limited by the cytotoxicity of the copper catalyst. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent copper toxicity, SPAAC utilizes strained cyclooctynes that react rapidly with azides without a catalyst. nih.gov In this context, an azide-functionalized version of the tetrazole probe would be synthesized to react with a cyclooctyne-labeled biomolecule, or conversely, the this compound could be used to label biomolecules modified with strained azides.

The tetrazole ring itself offers a distinct mode of bioorthogonal reactivity. Certain diaryltetrazoles can be photoactivated with UV light to generate highly reactive nitrile imine dipoles. nih.gov These intermediates then undergo rapid 1,3-dipolar cycloaddition with alkenes, a reaction termed "photoclick chemistry." acs.orgpitt.edu This allows for spatiotemporal control over the labeling of biomolecules in living systems. The pyrazoline products formed are often fluorescent, providing a built-in reporting mechanism. pitt.edu A probe derived from this compound could therefore possess dual reactivity: the alkyne for traditional click chemistry and the tetrazole core for potential photo-induced ligations, offering multifaceted utility in complex biological studies. nih.gov

| Bioorthogonal Reaction | Key Functional Groups | Key Features |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | High efficiency, rapid kinetics; requires copper catalyst which can be cytotoxic. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne + Azide | Copper-free, suitable for live-cell imaging; relies on ring strain for reactivity. nih.gov |

| Tetrazole-Alkene Photo-Cycloaddition | Tetrazole + Alkene | Photo-inducible ("photoclick"), allows for spatiotemporal control; can be fluorogenic. nih.govacs.org |

Catalytic Applications and Catalyst Support Functionalization

While this compound is not intrinsically a catalyst, its structure is highly suitable for applications in catalysis, primarily in two distinct roles: as a ligand for creating homogeneous or heterogeneous catalysts, and for the functionalization of catalyst supports.

The tetrazole ring is rich in nitrogen atoms with non-bonding electron pairs, making it an excellent ligand for coordinating with metal centers. researchgate.netresearchgate.net By acting as a ligand, the tetrazole moiety can modify the reactivity and selectivity of a metal catalyst. researchgate.net Homogeneous catalysts can be formed by creating metallo-organic complexes with the tetrazole.

More significantly, the compound is ideal for creating heterogeneous catalysts, which are favored in industrial applications due to their ease of separation and recyclability. The terminal alkyne group of this compound provides a perfect anchor point for immobilization onto a solid support. Using the CuAAC "click" reaction, the molecule can be covalently attached to a support material (e.g., silica (B1680970), magnetic nanoparticles, or polymers) that has been pre-functionalized with azide groups. nih.gov

This process results in a solid support decorated with tetrazole units. These immobilized tetrazole ligands can then chelate metal ions (such as cobalt, copper, or palladium), creating a robust, reusable heterogeneous catalyst. nih.govacs.org Such catalysts can be used in a variety of organic transformations, including the synthesis of other tetrazole derivatives, oxidation reactions, or carbon-carbon bond-forming reactions. researchgate.netmdpi.com The synergy between the stable, coordinating tetrazole ring and the versatile anchoring capability of the alkyne group makes this compound a valuable precursor in the design of advanced catalytic systems. researchgate.net

Q & A

Q. What are the most reliable synthetic methods for 5-substituted 1H-tetrazoles like 5-But-3-ynyl-1H-tetrazole, and how are they characterized?

- Methodological Answer : The synthesis of 5-substituted tetrazoles typically involves [1,3-dipolar cycloaddition] between azides and nitriles. Key methods include:

- Catalytic approaches : Nano-TiCl·SiO under solventless conditions for high yields (75–90%) .

- TBAF-catalyzed reactions : Efficient for regioselective synthesis without solvents .

- Glacial acetic acid-mediated routes : Suitable for arylcyanamides to generate 5-amino-tetrazoles .

Characterization requires multi-technique validation: - Single-crystal X-ray diffraction (e.g., R factor = 0.048 for structural confirmation) .

- NMR/IR spectroscopy to verify substituent identity and functional groups .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods due to potential volatile intermediates .

- Emergency Preparedness : Follow GHS guidelines (e.g., P301+P312+P330 for ingestion) and consult safety databases like CAMEO Chemicals or HSDB .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

- Methodological Answer :

- Chromatography : HPLC or LC-MS to assess purity and detect byproducts .

- Spectroscopy :

- / NMR for substituent analysis .

- IR to identify tetrazole ring vibrations (~2500 cm for N–H stretches) .

- X-ray crystallography : Resolve regiochemical ambiguities (e.g., distinguishing 1H vs. 2H tautomers) .

Advanced Research Questions

Q. How can regioselectivity challenges in 5-substituted tetrazole synthesis be systematically addressed?

- Methodological Answer :

- Catalyst screening : Test transition metal catalysts (e.g., ZnBr) or organocatalysts (e.g., TBAF) to favor 1,5-disubstitution over 1,4-products .

- Computational modeling : Use DFT calculations (e.g., Himo et al.’s mechanism studies) to predict transition-state energies and regiochemical outcomes .

- Experimental validation : Compare -labeled intermediates via 2D NMR to track reaction pathways .

Q. What computational tools are recommended to study the reaction mechanisms of tetrazole formation?

- Methodological Answer :

- Density Functional Theory (DFT) : Model azide-nitrile cycloaddition pathways, as demonstrated by Himo et al. for nitrile activation and transition-state analysis .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. solventless conditions) on reaction kinetics .

- Software : Gaussian or ORCA for energy minimization; VMD for visualization .

Q. How should researchers resolve contradictions in synthetic yields or byproduct profiles across studies?

- Methodological Answer :

- Variable isolation : Systematically test parameters (temperature, catalyst loading, solvent) to identify outliers .

- Byproduct analysis : Use LC-MS or GC-MS to detect intermediates (e.g., unreacted nitriles or azide dimers) .

- Cross-validation : Reproduce results under standardized conditions (e.g., 80°C, 24 hrs) and compare with literature data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.